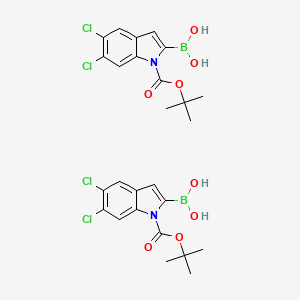

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid

CAS No.:

Cat. No.: VC13647583

Molecular Formula: C26H28B2Cl4N2O8

Molecular Weight: 659.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H28B2Cl4N2O8 |

|---|---|

| Molecular Weight | 659.9 g/mol |

| IUPAC Name | [5,6-dichloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |

| Standard InChI | InChI=1S/2C13H14BCl2NO4/c2*1-13(2,3)21-12(18)17-10-6-9(16)8(15)4-7(10)5-11(17)14(19)20/h2*4-6,19-20H,1-3H3 |

| Standard InChI Key | FRNRTEIJJJBNLH-UHFFFAOYSA-N |

| SMILES | B(C1=CC2=CC(=C(C=C2N1C(=O)OC(C)(C)C)Cl)Cl)(O)O.B(C1=CC2=CC(=C(C=C2N1C(=O)OC(C)(C)C)Cl)Cl)(O)O |

| Canonical SMILES | B(C1=CC2=CC(=C(C=C2N1C(=O)OC(C)(C)C)Cl)Cl)(O)O.B(C1=CC2=CC(=C(C=C2N1C(=O)OC(C)(C)C)Cl)Cl)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Boc-5,6-dichloro-1H-indole-2-boronic acid features a bicyclic indole scaffold fused from a benzene and pyrrole ring. Key modifications include:

-

Boc Protection: The tert-butyloxycarbonyl group at the indole nitrogen (N1) shields the amine during synthetic procedures, enhancing stability .

-

Chlorine Substituents: Positions 5 and 6 on the benzene ring are substituted with chlorine atoms, introducing steric and electronic effects that influence reactivity .

-

Boronic Acid: Position 2 hosts a boronic acid (-B(OH)₂) group, critical for forming carbon-carbon bonds via Suzuki-Miyaura cross-coupling .

The IUPAC name, [5,6-dichloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid, encapsulates this structure .

Physical and Chemical Properties

Predicted physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 329.97 g/mol | |

| Density | 1.37 ± 0.1 g/cm³ | |

| Boiling Point | 499.4 ± 55.0 °C (Predicted) | |

| pKa | 7.48 ± 0.30 (Predicted) |

The compound’s solubility is typical of boronic acids, favoring polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Stability under inert atmospheres (e.g., argon) is recommended to prevent deboronation .

Synthesis and Characterization

Analytical Characterization

Key characterization methods include:

-

Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions and Boc protection .

-

High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (329.97 g/mol) .

-

Infrared Spectroscopy (IR): Identifies B-O (≈1340 cm⁻¹) and C=O (≈1680 cm⁻¹) stretches .

Applications in Organic Synthesis and Drug Development

Suzuki-Miyaura Cross-Coupling

The boronic acid moiety enables carbon-carbon bond formation with aryl halides, catalyzed by palladium complexes. For example:

This reaction is pivotal in constructing biaryl structures for pharmaceuticals .

Medicinal Chemistry

Indole derivatives are prominent in drug discovery due to their affinity for biological targets. The dichloro and Boc groups in this compound may enhance metabolic stability and binding specificity, making it valuable for kinase inhibitors or anticancer agents .

Material Science

Boronic acids participate in polymer cross-linking and sensor development. The chlorine substituents could impart flame retardancy or electronic properties to materials .

| Precaution | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |

| Ventilation | Use fume hoods |

| Storage | -20°C, desiccated, under argon |

First aid protocols emphasize rinsing exposed skin/eyes with water and seeking medical attention .

| Supplier | Quantity | Price (EUR) | Purity |

|---|---|---|---|

| CymitQuimica | 1g | 197.00 | 95% |

| AK Scientific | 1g | 535.00 | >95% |

| Chem-Impex | 100mg | 34.00 | 95% |

Prices reflect scale-dependent discounts, with bulk purchases (e.g., 10g) requiring direct inquiry .

Future Research Directions

-

Catalyst Optimization: Developing ligand systems to enhance Suzuki coupling efficiency.

-

Drug Candidates: Incorporating this scaffold into protease or kinase inhibitors.

-

Green Chemistry: Exploring solvent-free or aqueous reaction conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume